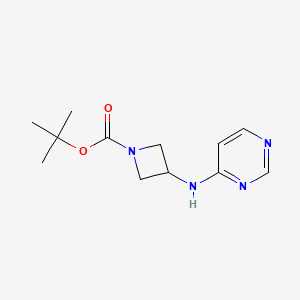

Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The papers provided detail the synthesis of compounds that are structurally related to Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate. Paper describes the synthesis of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, which is a modified Yamaguchi reagent. This reagent is used for racemization-free esterification, thioesterification, amidation, and peptide bond formation. The synthesis is performed in dimethylformamide and dichloromethane, suggesting potential solvents that could be used in the synthesis of Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate.

Molecular Structure Analysis

While the molecular structure of Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate is not analyzed in the papers, the structure-related analyses of similar compounds can be informative. The reagents discussed in the papers are designed to suppress racemization, which indicates that the stereochemistry of Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate could be preserved during synthesis if similar methods are employed.

Chemical Reactions Analysis

Paper discusses the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids. This suggests that Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate may also undergo similar reactions, potentially forming hydroxamic acids or ureas under the right conditions.

Physical and Chemical Properties Analysis

Scientific Research Applications

COX-2 Inhibition

Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate exhibits potential as a selective inhibitor of the cyclooxygenase-2 (COX-2) isoform. This is supported by a study on the synthesis, biological evaluation, and docking analysis of similar ethyl acetates, highlighting their effectiveness against COX-2 with notable selectivity and desirable analgesic activity in vivo. This indicates the compound's potential in the development of COX-2 selective inhibitors and analgesic agents (Consalvi et al., 2015).

Esterification Processes

The compound plays a role in esterification processes, particularly in the production of ethyl acetate, an important chemical and versatile organic solvent. Research on the esterification of acetic acid with ethanol using green catalysts like ionic liquids highlights the significance of such compounds in enhancing the efficiency and environmental sustainability of esterification processes (He et al., 2018).

Synthesis of Hydroxamic Acids and Ureas

Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate is crucial in the synthesis of hydroxamic acids and ureas from carboxylic acids, as demonstrated by Thalluri et al. (2014). This synthesis process involves a Lossen rearrangement, yielding good yields without racemization under mild conditions. This indicates the compound's utility in synthesizing hydroxamic acids and ureas, which are important in various chemical and pharmaceutical applications (Thalluri et al., 2014).

Antioxidant and Anti-inflammatory Activities

Studies on secondary metabolites from mollusks have revealed that similar ethyl acetate derivatives possess antioxidant and anti-inflammatory properties. This suggests that Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate could potentially have similar bioactive potentials, contributing to its relevance in the development of pharmaceuticals and nutraceuticals (Chakraborty & Joy, 2019).

Fragrance Material

Ethyl acetates, including variants like Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate, are used in fragrance materials due to their desirable properties. They are a part of the fragrance structural group known as aryl alkyl alcohol simple acid esters, contributing to various fragrance profiles in consumer products (Mcginty et al., 2012).

properties

IUPAC Name |

ethyl 2-[(2-cyclopentyloxypyridine-4-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-2-20-14(18)10-17-15(19)11-7-8-16-13(9-11)21-12-5-3-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBZQTUJCDZKGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC(=NC=C1)OC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methoxyphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3001628.png)

![[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid](/img/structure/B3001630.png)

![(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B3001637.png)

![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3001638.png)

![1-O-benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate](/img/no-structure.png)

![2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide](/img/structure/B3001647.png)

![2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3001648.png)

![N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3001649.png)